molecular formula C20H15N3OS B5781984 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide

Cat. No. B5781984
M. Wt: 345.4 g/mol
InChI Key: WOPONSKGZBYRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide, also known as MBBA, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. MBBA is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide exerts its biological effects by inhibiting PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting PKC, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can induce cell cycle arrest and apoptosis in cancer cells. Moreover, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can induce cell cycle arrest and apoptosis by modulating the activity of various signaling pathways. In addition, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. Moreover, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. Moreover, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide is relatively easy to synthesize and can be obtained in large quantities. However, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. Moreover, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can exhibit non-specific binding to proteins, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide. One potential direction is to study the efficacy of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide in combination with other chemotherapeutic agents. Moreover, it would be interesting to investigate the potential of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide as an anti-metastatic agent in animal models. Furthermore, the development of more potent and selective PKC inhibitors based on the structure of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide could lead to the discovery of new therapeutic agents for cancer and other diseases.

Synthesis Methods

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide can be synthesized using a simple two-step process. In the first step, 5-methyl-2,1,3-benzothiadiazol-4-amine is reacted with 4-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond. In the second step, the resulting intermediate is treated with acetic anhydride and triethylamine to obtain N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide.

Scientific Research Applications

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has been reported to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. Furthermore, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-biphenylcarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.

properties

IUPAC Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-13-7-12-17-19(23-25-22-17)18(13)21-20(24)16-10-8-15(9-11-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPONSKGZBYRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Methyl-2,1,3-benzothiadiazol-4-YL)-[1,1'-biphenyl]-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.